molecular formula C10H10ClFOS B14056176 1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14056176
M. Wt: 232.70 g/mol
InChI Key: FXPKDLQTFSDEHR-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro, fluoro, and methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-5-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pathways involved may include oxidative stress responses and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the fluoro and methylthio groups on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3

InChI Key

FXPKDLQTFSDEHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)F)Cl

Origin of Product

United States

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